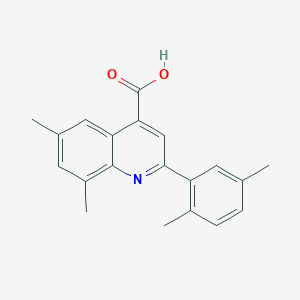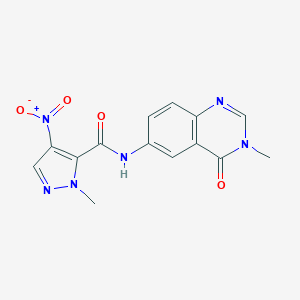
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (hereafter referred to as 2,5-DMPQ) is an important organic molecule with a wide range of applications in the field of organic chemistry. It is a derivative of quinoline, which is a heterocyclic aromatic compound with a bicyclic structure. 2,5-DMPQ is a versatile compound that has been used in various applications such as synthesis, catalysis, and drug development. The molecule has a unique structure that makes it an interesting subject for scientific research. In
Scientific Research Applications
Antimicrobial Research
This compound has been explored for its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . Its derivatives have shown promising in vitro activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, which are known to cause severe infections and are difficult to treat due to resistance to many conventional antibiotics .
Organic Synthesis
In the field of organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, derivatives of this compound could be utilized as boron reagents . These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules for pharmaceuticals and materials science.
Material Science
The compound’s derivatives could be used in the design and synthesis of two-dimensional materials, which have applications in energy conversion and storage, optoelectronics, and catalysis . The ability to modify molecular structures and optimize aggregation processes is crucial in material science, and this compound could serve as a precursor molecule in such developments.
Environmental Science
In environmental science, the antimicrobial properties of this compound’s derivatives could be used to develop treatments for contaminated water or soil, especially in areas affected by drug-resistant pathogens . This could help in mitigating the spread of resistant bacteria in the environment.
Pharmacology
Given its potential antimicrobial activity, this compound could be investigated further for its pharmacological applications. It could serve as a lead compound for the development of new drugs aimed at treating infections caused by drug-resistant bacteria .
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-13(3)15(8-11)18-10-17(20(22)23)16-9-12(2)7-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNWQXZWCBFBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B455244.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B455245.png)
![diisopropyl 5-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B455246.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B455247.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B455248.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455249.png)
![N-ethyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455250.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B455253.png)
![5-(3-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455256.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B455257.png)
![N-(3-methylphenyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455259.png)
![1-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B455261.png)
![4-[(2-bromophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B455262.png)
